6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid and 2-fluoroaniline.
Formation of Amide Bond: The carboxylic acid group of 6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is followed by the addition of 2-fluoroaniline to form the amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Biological Research: Researchers investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to specific receptors on the cell surface or within cells, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence the expression of genes involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-ethoxy-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-fluoroaniline: Another precursor used in the synthesis.
Other Chromene Derivatives: Compounds with similar core structures but different substituents, such as 6-chloro-8-methoxy-2H-chromene-3-carboxamide.
Uniqueness
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorophenyl and ethoxy substituents may enhance its potency and selectivity compared to other chromene derivatives.
Properties
Molecular Formula |
C18H13ClFNO4 |
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Molecular Weight |
361.7 g/mol |
IUPAC Name |
6-chloro-8-ethoxy-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13ClFNO4/c1-2-24-15-9-11(19)7-10-8-12(18(23)25-16(10)15)17(22)21-14-6-4-3-5-13(14)20/h3-9H,2H2,1H3,(H,21,22) |
InChI Key |
OTBDVAMDOZDOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1)Cl)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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